4-nitro-1H-pyrazole-3-carbonitrile

Catalog No.
S775790
CAS No.
61241-07-4
M.F
C4H2N4O2
M. Wt
138.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1H-pyrazole-3-carbonitrile

CAS Number

61241-07-4

Product Name

4-nitro-1H-pyrazole-3-carbonitrile

IUPAC Name

4-nitro-1H-pyrazole-5-carbonitrile

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

InChI

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,(H,6,7)

InChI Key

BLSWMOIYTDLKTA-UHFFFAOYSA-N

SMILES

C1=NNC(=C1[N+](=O)[O-])C#N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C#N

Organic Synthesis:

-Nitro-1H-pyrazole-3-carbonitrile, due to its reactive functional groups (nitro and nitrile), serves as a valuable building block in organic synthesis. Its applications include:

  • Preparation of substituted pyrazoles: The nitrile group can be further functionalized through various reactions like nucleophilic substitution or reduction, leading to diversely substituted pyrazole derivatives. These derivatives find applications in medicinal chemistry, materials science, and other fields [].
  • Synthesis of heterocycles: The pyrazole ring, along with the nitro and nitrile functionalities, can participate in cyclization reactions to form more complex heterocyclic compounds. These heterocycles can possess diverse biological activities and other interesting properties [].

Medicinal Chemistry:

The presence of both the nitro and nitrile groups makes 4-nitro-1H-pyrazole-3-carbonitrile an attractive candidate for exploring potential biological activities. Studies have reported its:

  • Antibacterial activity: Research suggests that 4-nitro-1H-pyrazole-3-carbonitrile exhibits antibacterial activity against various bacterial strains []. However, further investigation is needed to understand its mechanism of action and potential for development into effective antibiotics.
  • Anticancer properties: Studies have shown that certain derivatives of 4-nitro-1H-pyrazole-3-carbonitrile possess anticancer properties []. However, more research is required to validate these findings and determine their potential for cancer treatment.

4-Nitro-1H-pyrazole-3-carbonitrile is a nitrogen-rich heterocyclic compound characterized by its unique pyrazole structure, which includes a nitro group and a carbonitrile functional group. Its molecular formula is C4H2N4O2, and it is recognized for its potential applications in energetic materials due to its high stability and energetic properties. This compound typically appears as a crystalline powder and has notable physical properties, including a melting point of approximately 160-164°C and a boiling point of around 323°C .

, including:

  • Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Reduction reactions: The nitro group can be reduced to amine derivatives under suitable conditions.
  • Cyclization reactions: The compound can also engage in cyclization to form more complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

Research indicates that 4-nitro-1H-pyrazole-3-carbonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biochemical pathways, particularly in relation to neurological disorders. Its derivatives have shown promise as therapeutic agents targeting specific enzymes involved in disease processes, such as those related to Parkinson's disease . The compound's ability to penetrate the blood-brain barrier enhances its viability as a candidate for central nervous system applications.

Several methods have been developed for synthesizing 4-nitro-1H-pyrazole-3-carbonitrile:

  • Vilsmeier-Haack Reaction: This method involves the reaction of appropriate hydrazones with phosphorus oxychloride and dimethylformamide, leading to the formation of pyrazole derivatives followed by subsequent nitration.
  • Direct Nitration: The compound can be synthesized by directly nitrating pyrazole using a mixture of nitric and sulfuric acids, which introduces the nitro group at the 4-position .
  • Cyclization Reactions: Starting from simpler pyrazole precursors, cyclization reactions can yield 4-nitro-1H-pyrazole-3-carbonitrile through controlled conditions that favor the formation of the desired carbonitrile functionality.

4-Nitro-1H-pyrazole-3-carbonitrile has several applications across various fields:

  • Energetic Materials: Due to its nitrogen-rich structure, it is utilized in the formulation of explosives and propellants. Its low detonation velocity coupled with high detonation pressure makes it suitable for military applications .
  • Pharmaceuticals: The compound serves as a building block for synthesizing novel pharmaceutical agents aimed at treating neurological disorders and other medical conditions .
  • Material Science: Its unique properties make it a candidate for developing new materials with specific energetic characteristics.

Interaction studies involving 4-nitro-1H-pyrazole-3-carbonitrile focus on its binding affinity with various biological targets. These studies have shown that the compound can interact effectively with enzymes and receptors implicated in neurological pathways. The data suggest that modifications to the compound's structure could enhance its efficacy and selectivity as a therapeutic agent.

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3-carbonitrile, including:

Compound NameStructural FeaturesUnique Properties
4-NitropyrazolePyrazole ring with a nitro groupUsed primarily in explosive formulations
5-Nitro-1H-pyrazoleNitrogen substitution at position 5Exhibits different biological activity profiles
4-Amino-3,5-dinitropyrazoleAmino group substitution at position 4Enhanced reactivity and potential for further derivatization
3-Nitro-1H-pyrazoleNitro group at position 3Different energetic properties compared to 4-nitro derivative

The uniqueness of 4-nitro-1H-pyrazole-3-carbonitrile lies in its specific combination of functional groups, which confers distinct chemical reactivity and biological activity not found in other similar compounds. This makes it an attractive target for further research and development in both energetic materials and pharmaceuticals.

XLogP3

0.1

Other CAS

61241-07-4

Dates

Modify: 2023-08-15

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